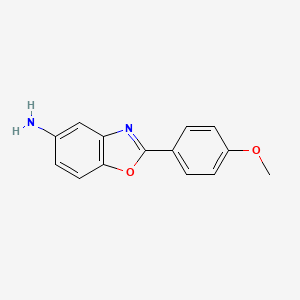

2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine

Overview

Description

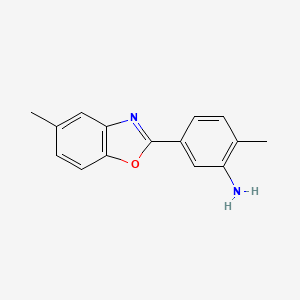

“2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine” is a compound that contains a benzoxazole ring, which is a type of heterocyclic compound. The benzoxazole ring is fused to a phenyl ring that is substituted with a methoxy group at the 4-position . It also has an amine group at the 5-position of the benzoxazole ring.

Synthesis Analysis

While the specific synthesis for this compound isn’t available, similar compounds are often synthesized through cyclization reactions . For example, 2-aminothiophenol and 4-methoxybenzaldehyde can be cyclized under microwave irradiation and solvent-free conditions to synthesize 2-(4-methoxyphenyl)benzo[d]thiazole .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the benzoxazole and phenyl rings. The methoxy and amine groups could participate in hydrogen bonding .

Chemical Reactions Analysis

Benzoxazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the benzoxazole ring could contribute to its stability and rigidity. The methoxy group could increase its lipophilicity, which could influence its solubility in organic solvents .

Scientific Research Applications

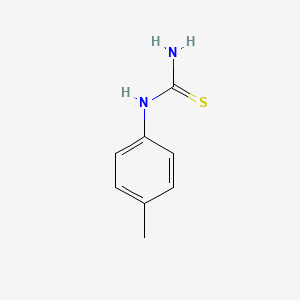

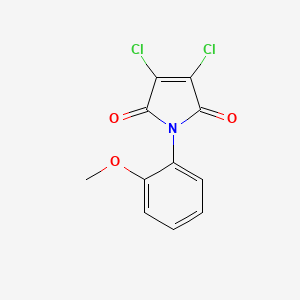

Synthesis and Antimicrobial Activities

Some novel derivatives, including those involving 2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine, have been synthesized and screened for their antimicrobial activities. Compounds synthesized from various primary amines, including this chemical, have shown good to moderate activities against test microorganisms, highlighting its potential in developing new antimicrobial agents (Bektaş et al., 2007).

Biological Activity Evaluation

Novel 1,3-benzoxazine and aminomethyl compounds synthesized from eugenol have been studied for their biological activity using brine shrimp lethality tests. Some derivatives exhibited toxicity, indicating potential bioactivity that warrants further investigation (Rudyanto et al., 2014).

Functional Modification of Polymers

Radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified through condensation reactions with various amines, including aromatic compounds similar to this compound, to form amine-treated polymers. These modifications have led to polymers with increased swelling degrees and potential for medical applications due to their enhanced thermal stability and promising biological activities (Aly & El-Mohdy, 2015).

Novel Fluorescent Probes

2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, a compound structurally related to this compound, has been developed as a fluorescent probe for sensing magnesium and zinc cations. This application demonstrates the compound's utility in creating highly sensitive and selective sensors for biological and environmental monitoring (Tanaka et al., 2001).

High-Performance Polymers

New bis(ether-amine) monomers, including derivatives of this compound, have been synthesized for the preparation of modified poly(ether-imide)s bearing pendant benzazole groups. These materials exhibit excellent thermal properties and are potential candidates for advanced engineering applications due to their inherent viscosities and thermal stability (Toiserkani, 2011).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such as cathepsin s . Cathepsin S is a protease involved in antigen presentation and other cellular processes .

Mode of Action

Based on the structure and properties of similar compounds, it may interact with its target enzyme to modulate its activity .

Biochemical Pathways

Similar compounds have been found to influence pathways related to inflammation and oxidative stress .

Pharmacokinetics

A study on a structurally similar compound suggests that it meets the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have good bioavailability.

Result of Action

Similar compounds have been found to exhibit anti-inflammatory effects and reduce oxidative stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine. For instance, certain plants and fungi produce similar compounds under stress . Additionally, the compound’s action may be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

Safety and Hazards

Future Directions

Biochemical Analysis

Cellular Effects

The effects of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine on various cell types and cellular processes are diverse. In neuronal cells, this compound has been observed to enhance mitochondrial function and bioenergetics, which is crucial for maintaining cellular energy levels and preventing apoptosis under stress conditions . The enhancement of mitochondrial function is likely mediated through the modulation of mitochondrial proteins and the inhibition of mitochondrial apoptosis pathways.

In cancer cells, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. This compound influences cell signaling pathways, such as the STAT3 pathway, which is involved in cell survival and proliferation . By inhibiting the STAT3 pathway, this compound can reduce the survival and proliferation of cancer cells.

Molecular Mechanism

Furthermore, this compound can inhibit the STAT3 signaling pathway by binding to the STAT3 protein and preventing its activation. This inhibition results in reduced gene expression of survival and proliferation-related genes, leading to apoptosis and decreased cell proliferation in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that this compound can maintain its biological activity over extended periods, making it suitable for in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to enhance mitochondrial function and bioenergetics in neuronal cells, leading to improved cellular survival under stress conditions . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, which are likely due to the overactivation of metabolic pathways and the accumulation of toxic metabolites .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The metabolic flux of this compound can influence the levels of other metabolites, potentially affecting cellular metabolism and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells. Once inside the cells, this compound can bind to intracellular proteins, such as heat shock proteins, which can influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it exerts its effects on mitochondrial function and bioenergetics. This compound can also localize to the cytoplasm, where it interacts with heat shock proteins and other cytoplasmic proteins. The targeting of this compound to specific subcellular compartments is likely mediated by post-translational modifications and targeting signals that direct it to the mitochondria and cytoplasm .

properties

IUPAC Name |

2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-17-11-5-2-9(3-6-11)14-16-12-8-10(15)4-7-13(12)18-14/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSVPGARXVXXOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352899 | |

| Record name | 2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54995-53-8 | |

| Record name | 2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

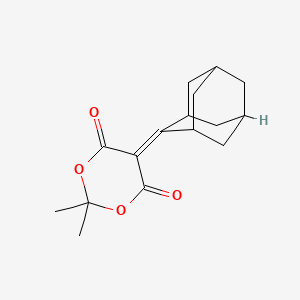

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

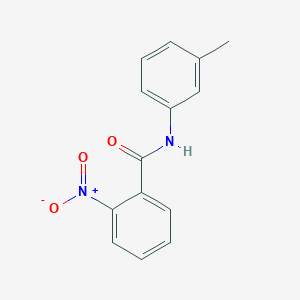

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B1348904.png)

![5-Phenoxymethyl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348908.png)

![[(2-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B1348928.png)